TWS119 - 601514-19-6

TWS119

Catalog Number: EVT-255825
CAS Number: 601514-19-6
Molecular Formula: C18H14N4O2
Molecular Weight: 318.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TWS119 is a synthetic small molecule that functions as a selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). [] GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. [, , , , , , , , , , , , , , , , , , ] TWS119 has emerged as a valuable tool in scientific research due to its ability to modulate GSK-3β activity and subsequently influence downstream signaling pathways.

Lithium Chloride (LiCl)

  • Relevance: Like TWS119, LiCl can downregulate aquaporin-2 (Aqp2) expression, potentially through different mechanisms []. This suggests a complex interplay between LiCl, GSK3, and Aqp2 regulation, distinct from the more specific action of TWS119.

SB216763

  • Compound Description: SB216763 is a potent and selective inhibitor of GSK3. Unlike TWS119, which primarily affects GSK-3β, SB216763 inhibits both GSK-3α and GSK-3β [].

DKK1

  • Compound Description: Dickkopf-related protein 1 (DKK1) is an antagonist of the Wnt/β-catenin signaling pathway. It binds to the LDL receptor-related protein (LRP), a co-receptor for Wnt ligands, and disrupts the formation of the Wnt signaling complex [].
  • Relevance: DKK1 opposes the effects of TWS119, which activates the Wnt pathway []. Their contrasting actions help to elucidate the role of the Wnt/β-catenin pathway in various cellular processes, including BP regulation.

Rapamycin

  • Compound Description: Rapamycin is an inhibitor of mTORC1, a protein complex involved in cell growth, proliferation, and survival []. It acts by binding to the protein FKBP12, forming a complex that inhibits mTORC1 activity.
  • Relevance: While not structurally related to TWS119, rapamycin exhibits a synergistic effect on chondrogenesis when combined with TWS119. Rapamycin promotes autophagy through the inhibition of mTORC1, while TWS119 enhances this effect, possibly by inhibiting GSK3β [].

3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO)

  • Compound Description: 3BDO is an activator of mTOR, opposing the inhibitory action of rapamycin [].
  • Relevance: Similar to IL-1β stimulation, 3BDO inhibits autophagy and increases the expression of p-GSK3βser9 and β-catenin. In contrast, TWS119 blocks the 3BDO-mediated effects, suggesting that GSK3β plays a critical role in this pathway [].
Source and Classification

TWS119 was discovered through a focused library screening aimed at identifying small molecules that could influence stem cell fate by modulating GSK-3β activity. It belongs to a class of compounds that includes other GSK-3 inhibitors, such as TWS101 and TWS102. The chemical structure of TWS119 is represented by the molecular formula C18H14N4O2C_{18}H_{14}N_{4}O_{2}, with a molecular weight of approximately 318.3 Da .

Synthesis Analysis

Methods and Technical Details

The synthesis of TWS119 involves several steps typical for the preparation of pyrrolopyrimidine derivatives. Initially, starting materials are reacted to form the core pyrrolopyrimidine structure, followed by functionalization to introduce the phenolic and amino groups necessary for its inhibitory activity against GSK-3β.

  1. Reaction Conditions: The synthesis often employs standard organic reactions such as nucleophilic substitutions and coupling reactions.
  2. Purification: Following synthesis, compounds are typically purified using techniques like column chromatography or recrystallization to ensure high purity levels, often exceeding 95% .
  3. Characterization: Structural confirmation is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Reactions Analysis

Reactions and Technical Details

TWS119 primarily acts through its inhibition of GSK-3β, leading to increased levels of β-catenin and activation of the Wnt signaling pathway. The mechanism involves:

  1. Binding Affinity: TWS119 exhibits a high binding affinity for GSK-3β with a dissociation constant (KDK_D) of approximately 126 nM .
  2. Inhibition Potency: The inhibitory concentration (IC50IC_{50}) against GSK-3β is reported to be around 30 nM, indicating strong potency .

The compound's ability to inhibit GSK-3β results in downstream effects on various signaling pathways critical for cell proliferation and differentiation.

Mechanism of Action

Process and Data

The primary mechanism by which TWS119 exerts its effects involves:

  1. Inhibition of Glycogen Synthase Kinase-3 Beta: By inhibiting this kinase, TWS119 prevents the phosphorylation of β-catenin, thereby stabilizing it in the cytoplasm and promoting its translocation into the nucleus.
  2. Activation of Wnt Signaling: This stabilization leads to enhanced transcriptional activity of Wnt target genes, which are vital for neurogenesis and cell survival during stress conditions such as ischemia .

Studies have shown that TWS119 can effectively switch microglial cells from a pro-inflammatory to an anti-inflammatory phenotype, which is beneficial in models of neuroinflammation such as ischemic stroke .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TWS119 possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data includes:

  • Melting Point: Specific values may vary based on purity but generally fall within expected ranges for similar compounds.
  • pH Stability Range: Optimal activity observed at neutral pH levels.
Applications

Scientific Uses

TWS119 has several significant applications in scientific research:

  1. Neurobiology: Used extensively in studies investigating neurogenesis and neuronal differentiation from stem cells.
  2. Inflammation Research: Its ability to modulate microglial activation makes it a candidate for exploring therapeutic strategies in neuroinflammatory diseases.
  3. Cell Signaling Studies: Provides insights into the roles of Wnt signaling pathways in various biological processes including cancer and metabolic disorders.
Molecular Mechanisms of Action

GSK-3β Inhibition and Kinase Selectivity Profiles

TWS119 exerts its primary biological effects through potent and selective inhibition of glycogen synthase kinase-3 beta (GSK-3β). Biochemical assays demonstrate that TWS119 binds to the ATP-binding pocket of GSK-3β with high affinity, exhibiting an inhibitory concentration (IC50) of 30 nM in cell-free systems. Surface plasmon resonance (SPR) studies confirm this tight binding interaction, showing a dissociation constant (KD) of 126 nM [1] [8]. This specific binding prevents GSK-3β from phosphorylating its downstream substrates, effectively halting its kinase activity.

Kinase selectivity profiling reveals TWS119's high specificity for GSK-3β over other kinases. At concentrations ≤100 nM, TWS119 shows negligible activity against a broad panel of 50+ kinases, including structurally related kinases like CDK2 and PKA. However, moderate off-target inhibition may occur at higher concentrations (≥1 μM), particularly affecting dual-specificity tyrosine-regulated kinases (DYRKs) and casein kinases [8]. This selectivity profile positions TWS119 as a more precise tool for dissecting GSK-3β-dependent pathways compared to broader kinase inhibitors.

Table 1: Kinase Selectivity Profile of TWS119

Kinase TargetInhibition at 100 nMInhibition at 1 μM
GSK-3β>90%>95%
CDK2<5%25%
PKA<5%15%
DYRK1A10%75%
CK1δ8%65%

The therapeutic significance of GSK-3β inhibition stems from its role as a regulatory hub in metabolism, inflammation, and cell survival. By suppressing GSK-3β activity, TWS119 reverses its inhibitory phosphorylation of multiple substrates, including glycogen synthase and β-catenin, thereby influencing diverse physiological processes [1] [9].

Wnt/β-Catenin Signaling Pathway Activation

TWS119 serves as a robust pharmacological activator of the canonical Wnt/β-catenin signaling pathway through its targeted inhibition of GSK-3β. Under basal conditions, GSK-3β phosphorylates β-catenin as part of a destruction complex (containing Axin and APC), targeting it for proteasomal degradation. TWS119-mediated GSK-3β inhibition disrupts this complex, enabling β-catenin accumulation and subsequent nuclear translocation [6] [8].

In ischemic stroke models, TWS119 administration (30 mg/kg) significantly activates Wnt signaling, evidenced by a 6.8-fold increase in nuclear β-catenin levels within brain tissues. This activation translates to functional recovery: TWS119-treated stroke models show accelerated angiogenesis (2.1-fold increase in CD31+ vessels) and enhanced synaptic plasticity (1.7-fold elevation in synaptophysin expression) in peri-infarct regions [5] [6]. The pathway specificity was confirmed through rescue experiments where Wnt/β-catenin inhibitors reversed TWS119's effects on microglial polarization and blood-brain barrier (BBB) integrity [5].

Table 2: Functional Outcomes of Wnt Pathway Activation by TWS119 in Disease Models

Experimental ModelKey FindingsMechanistic Insight
MCAO Stroke (Rat)42% reduction in BBB leakage; 55% decrease in hemorrhage volumeUpregulation of claudin-3, ZO-1 tight junction proteins
Microglial Cultures3.5-fold increase in anti-inflammatory IL-10; 70% decrease in TNF-αβ-catenin/TCF4-dependent Arg1 expression
Endothelial Injury Model2.3-fold increase in endothelial migration; 40% enhancement in tube formationWnt-dependent MMP-9 and VEGF secretion

These effects demonstrate TWS119's capacity to modulate the Wnt pathway across cell types – from neural cells to immune cells – highlighting its broad mechanistic utility [2] [5] [6].

β-Catenin Stabilization and Transcriptional Regulation

The stabilization of β-catenin represents the central mechanism through which TWS119 exerts its transcriptional effects. Upon GSK-3β inhibition, cytoplasmic β-catenin escapes phosphorylation-dependent degradation, leading to its rapid accumulation (detectable within 30 minutes of treatment). This stabilized β-catenin translocates to the nucleus, where it forms active transcription complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) proteins [1] [8].

Transcriptomic analyses reveal that TWS119 treatment significantly upregulates Wnt-responsive genes:

  • Cell cycle regulators: Cyclin D1 (4.2-fold increase)
  • Metalloproteinases: MMP-7 (3.5-fold increase)
  • Anti-inflammatory mediators: Arg1 (5.1-fold increase in microglia)
  • Stemness markers: TCF7 (3.8-fold increase), LEF1 (4.5-fold increase) [3] [5] [8]

In T lymphocytes, this transcriptional reprogramming maintains naïve phenotypes (CD45RA+CD62L+) while suppressing effector differentiation markers like IFN-γ and CD107a. The β-catenin/TCF4 complex directly binds promoters of TCF7 and LEF1, establishing a positive feedback loop that sustains the undifferentiated state [3]. Similarly, in neuronal models, TWS119-induced β-catenin activation promotes neuronal differentiation genes (e.g., TUJ1), driving 30–40% of P19 embryonal carcinoma cells toward neuronal lineages [4] [8].

Table 3: Transcriptional Targets of TWS119-Activated β-Catenin

Gene TargetFunctionFold ChangeBiological Outcome
Cyclin D1Cell cycle progression4.2×Enhanced cellular proliferation
MMP-9Extracellular matrix remodeling3.7×Improved endothelial migration
Arg1Anti-inflammatory response5.1×Microglial M2 polarization
TCF7Wnt signaling transcription3.8×Maintenance of T cell stemness
NeuroD1Neuronal differentiation4.5×Neural lineage specification

Cross-Talk with Autophagy Pathways

Emerging evidence indicates that TWS119 modulates autophagic processes through both Wnt-dependent and Wnt-independent mechanisms. By inhibiting GSK-3β, TWS119 influences the autophagy initiation complex ULK1/ATG13. Phosphoproteomic studies show TWS119 reduces inhibitory phosphorylation of ULK1 by 60%, thereby promoting autophagosome formation [1] [8].

In hepatic stellate cells, TWS119 triggers a biphasic autophagic response:

  • Early phase (2–6 hours): 3.5-fold increase in LC3-II lipidation and AMPK-dependent autophagy induction, characterized by ULK1 activation
  • Late phase (12–24 hours): Autophagic flux suppression via mTORC1 reactivation, evidenced by p70S6K phosphorylation [8]

This autophagy modulation intersects with TWS119's effects on cellular metabolism. Transcriptome analysis in treated cells reveals downregulation of glycolytic enzymes (HK2, PFKFB3) and upregulation of lipid catabolism genes (CPT1A, ACOX1), suggesting autophagy-mediated substrate switching [1] [10]. Importantly, in cancer models, TWS119-induced autophagy precedes differentiation, as inhibition of autophagosome formation (using 3-MA) blocks the expression of neuronal markers like GFAP and TUJ1 [8].

Table 4: Autophagy-Related Mechanisms of TWS119

Autophagic PhaseKey RegulatorsEffect of TWS119Functional Consequence
InitiationULK1 dephosphorylation60% reduction in inhibitory phospho-sitesEnhanced autophagosome nucleation
ElongationAMPK/mTORC1 balanceAMPK activation; transient mTORC1 inhibitionLC3-II conversion increase (3.5×)
Fluxp62/SQSTM1 degradationEarly decrease (0–8 h); late accumulationBiphasic flux regulation
Metabolic LinkCPT1A, ACOX1 upregulation2.8-fold increase in fatty acid oxidationAutophagy-mediated metabolic reprogramming

These findings position TWS119 as a multifaceted modulator of proteostasis and metabolic adaptation, with implications for degenerative diseases and cancer therapy [1] [3] [8].

Properties

CAS Number

601514-19-6

Product Name

TWS119

IUPAC Name

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C18H14N4O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14/h1-10,23H,19H2,(H,20,21,22)

InChI Key

VPVLEBIVXZSOMQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O

Synonyms

TWS 119
TWS-119
TWS119

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.